molecular formula C22H24N6O2 B2447024 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide CAS No. 1251682-77-5

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide

Cat. No.: B2447024
CAS No.: 1251682-77-5
M. Wt: 404.474
InChI Key: LDRHVFZZKRSRNZ-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-15-3-4-19(13-16(15)2)28-14-20(25-26-28)22(30)27-11-7-18(8-12-27)24-21(29)17-5-9-23-10-6-17/h3-6,9-10,13-14,18H,7-8,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHVFZZKRSRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H22N4O
Molecular Weight322.40 g/mol
LogP3.5481
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Polar Surface Area50.858 Ų

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains. For instance, a study reported an IC50 value of approximately 20 nM for related triazole compounds against specific pathogens, suggesting strong inhibitory effects on microbial growth .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that similar compounds induced apoptosis in glioma cells through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar triazole compounds have been shown to act as competitive inhibitors for key enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell division.
  • Induction of Apoptosis : Through various signaling pathways, including mitochondrial pathways and caspase activation.

Study 1: Antimicrobial Efficacy

In a comparative study of triazole derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antibacterial properties.

Study 2: Anticancer Activity

A preclinical trial assessed the anticancer efficacy of this compound in vitro on human glioblastoma cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development in glioblastoma therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the 1,2,3-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent steps may involve coupling the triazole intermediate with a piperidine derivative via amide bond formation using reagents like EDCI/HOBt. Solvent selection (e.g., DMF or dichloromethane), reaction temperature (0–25°C), and purification via column chromatography (silica gel, gradient elution) are critical for yield optimization. Reaction progress should be monitored using TLC (Rf analysis) and confirmed via 1H^1H-NMR .

Q. What analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous 3D structure determination, employ SHELXL for refinement and WinGX for data processing .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation.
  • Waste Disposal : Follow hazardous waste guidelines; incinerate via licensed facilities to avoid environmental release .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

  • Methodological Answer : Collect single-crystal diffraction data using a synchrotron source. Process with SHELX (SHELXL for refinement, SHELXS for structure solution) to model anisotropic displacement parameters. Validate hydrogen bonding and π-π stacking interactions using ORTEP for Windows to visualize electron density maps. Address twinning or disorder by refining occupancy factors and applying restraints .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC50 values from multiple assays.
  • Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time.
  • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside enzymatic assays .

Q. What computational strategies can predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) to assess binding stability.
  • QSAR Modeling : Generate descriptors (e.g., logP, polar surface area) using ChemAxon or MOE. Train models with partial least squares (PLS) regression to correlate structural features with activity .

Notes on Methodological Rigor

  • Crystallographic Data : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Biological Assays : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to contextualize activity data .
  • Synthetic Reproducibility : Document reaction yields and purity metrics across three independent trials to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.